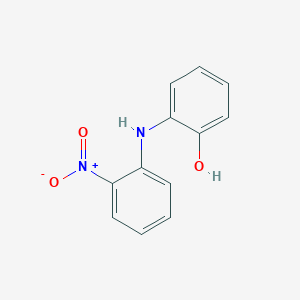

2-(2-Nitroanilino)phenol

Description

Contextualization within Anilino-Phenol Chemical Space

The anilino-phenol chemical framework represents a vast area of organic chemistry, characterized by molecules containing both aniline (B41778) (—NH2) and phenol (B47542) (—OH) fragments. iucr.org The interaction between the acidic phenolic proton and the basic anilino nitrogen is a defining feature of this space, often leading to the formation of strong O—H···N hydrogen bonds. iucr.org This interaction is fundamental in the study of molecular recognition and the design of supramolecular structures. iucr.org

The chemical space occupied by anilines and phenols is complementary, offering a rich diversity of building blocks for synthesis. researchgate.net The combination of these fragments allows for the fine-tuning of physicochemical properties. researchgate.net In the context of crystal engineering, the study of aniline-phenol cocrystals reveals the formation of predictable supramolecular synthons, which are reliable patterns of intermolecular interactions. iucr.org A common motif is the closed cyclic hydrogen-bonded tetramer, where aniline and phenol molecules alternate, held together by hydrogen bonds. iucr.org The compound 2-(2-Nitroanilino)phenol is a specific instance within this space, where the aniline and phenol are covalently linked, and the electronic properties are further modulated by the presence of the electron-withdrawing nitro group.

Significance in Contemporary Chemical Research and Advanced Materials

Phenolic compounds, in general, are foundational in materials science, most notably as precursors to phenolic resins, which are known for their mechanical robustness, fire resistance, and chemical stability. acs.orgdaryatamin.com The versatility of phenolic chemistry allows for the engineering of a wide range of advanced materials, from nanomaterials to macroscopic assemblies like aerogels, with applications in energy, thermal insulation, and environmental science. acs.org

The introduction of a nitro group onto the aromatic system, as seen in this compound, is of particular significance. Aromatic systems conjugated with a nitro group are intensely studied for their charge-transfer properties. longdom.org Such compounds, especially nitro-substituted phenols, are recognized as promising materials for applications in optoelectronics and non-linear optics (NLO) due to their potential for large second-order NLO susceptibilities. longdom.org The charge transfer between electron donor groups (like the phenol and amino groups) and an electron acceptor group (the nitro group) is crucial for enhancing hyperpolarizability at the molecular level, a key requirement for NLO materials. researchgate.net Therefore, compounds like this compound are significant targets in the search for new materials for advanced technological applications. longdom.org

Overview of Key Research Domains Pertaining to this compound

Research pertaining to this compound and structurally related compounds spans several key domains:

Synthesis and Structural Characterization: A primary research focus is the synthesis of anilino-phenol derivatives. These compounds are often prepared through condensation reactions between a substituted aniline (e.g., 2-nitroaniline) and a functionalized phenol or aldehyde. sid.irevitachem.comevitachem.com The precise molecular and supramolecular structure is then elucidated using single-crystal X-ray diffraction. sid.irnih.govbenthamscience.com These studies reveal details about bond lengths, bond angles, and the planarity of the molecule. sid.ir For instance, in related Schiff base compounds, an intramolecular O—H···N hydrogen bond is a common feature, creating a stable six-membered ring motif. sid.irnih.gov

Computational and Spectroscopic Analysis: Experimental findings are often complemented by theoretical studies using Density Functional Theory (DFT). nih.govbenthamscience.com These calculations help in understanding the electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which relates to the charge transfer capabilities within the molecule. longdom.orgiucr.org Spectroscopic techniques, including FT-IR and FT-Raman, are used to identify characteristic vibrational frequencies of the functional groups. longdom.org

Advanced Materials and Catalysis: The functional groups within these molecules make them excellent ligands for coordinating with metal ions. Research has explored the synthesis of metal complexes with related Schiff base ligands derived from nitroanilines and salicylaldehydes. researchgate.nettandfonline.com These complexes are investigated for their potential applications, including as catalysts. bohrium.com For example, smart nanocatalysts based on polymers have been used for the catalytic reduction of 2-Nitroaniline (B44862), a constituent part of the title compound. bohrium.com

Data Tables

Table 1: Physicochemical Properties of Parent and Related Compounds

This table presents data for compounds that are structurally related to this compound, providing context for its expected properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Features | Reference |

| Phenol | C₆H₆O | 94.11 | 40.5 | 181.7 | Parent phenolic structure. | who.int |

| 2-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 71.5 | 284 | Crystallizes in a monoclinic system and is studied for NLO properties. | researchgate.net |

| 2-Nitrophenol (B165410) | C₆H₅NO₃ | 139.11 | 44 | 215-216 | A key synthetic precursor. | merckmillipore.com |

| 4-Aminophenol | C₆H₇NO | 109.13 | 186-189 | 284 | Building block in organic synthesis. | wikipedia.org |

| 4-(2-Nitroanilino)phenol | C₁₂H₁₀N₂O₃ | 230.22 | 145.0 - 149.0 | Not specified | An isomer of the title compound. | tcichemicals.com |

Table 2: Overview of Research on Structurally Related Anilino-Phenol Derivatives

This table summarizes key findings from research on compounds with similar structural motifs to this compound.

| Compound Studied | Research Focus | Key Findings | Reference |

| (E)-4-methyl-2-{[(2-methyl-3-nitrophenyl)imino]methyl}phenol | Crystal Structure & DFT | Prepared by condensation; features an intramolecular O—H···N hydrogen bond forming a stable S(6) ring motif. | nih.goviucr.org |

| 2-[(2-chloro-4-nitrophenyl) iminomethyl] phenol | Crystal Structure | Synthesized from salicylaldehyde (B1680747) and 2-chloro-4-nitroaniline; crystallizes in a monoclinic system with two independent molecules. | sid.ir |

| 2-(4-nitrophenyl)iminomethyl phenol Schiff base metal complexes | Synthesis & Characterization | Ligand synthesized from 4-nitroaniline (B120555) and salicylaldehyde; forms distorted octahedral complexes with various metals. | researchgate.nettandfonline.com |

| 2-6-dimethoxy-4-((2-nitrophenylimin)methyl) phenol | Synthesis & Structural Investigation | Product of the reaction between 4-hydroxy-3,5-dimethoxybenzaldehyde and 2-nitroaniline; crystal packing stabilized by C-H···O, N-H···O, and O-H···O bonding. | benthamscience.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

54381-11-2 |

|---|---|

Molecular Formula |

C12H10N2O3 |

Molecular Weight |

230.22 g/mol |

IUPAC Name |

2-(2-nitroanilino)phenol |

InChI |

InChI=1S/C12H10N2O3/c15-12-8-4-2-6-10(12)13-9-5-1-3-7-11(9)14(16)17/h1-8,13,15H |

InChI Key |

XRXKXMZZICZXGN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=CC=CC=C2O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 2 Nitroanilino Phenol Systems

Strategic Approaches for Compound Synthesis

The formation of the diarylamine structure of 2-(2-nitroanilino)phenol is primarily achieved through cross-coupling reactions that create a crucial carbon-nitrogen bond between a nitrophenyl unit and a phenyl ring bearing a hydroxyl group.

Conventional and Optimized Reaction Pathways

The synthesis of this compound is conventionally approached through nucleophilic aromatic substitution (SNAr) or copper-catalyzed Ullmann condensation reactions.

Nucleophilic Aromatic Substitution (SNAr): This pathway involves the reaction of an aryl halide, activated by an electron-withdrawing group, with a nucleophile. In this context, 2-aminophenol (B121084) acts as the nucleophile, attacking an activated nitroaromatic ring such as 1-halo-2-nitrobenzene (where halo is typically F, Cl, or Br). The nitro group, being strongly electron-withdrawing, is essential as it activates the aromatic ring towards nucleophilic attack, particularly when positioned ortho or para to the leaving group. wikipedia.orgwikipedia.org The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. ias.ac.in The presence of a strong base is typically required to deprotonate the aminophenol, enhancing its nucleophilicity.

Ullmann Condensation: The Ullmann condensation is a classical method for forming carbon-heteroatom bonds, including the C-N bond in diarylamines. wikipedia.org This reaction involves the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of copper or a copper salt as a catalyst. wikipedia.org For the synthesis of this compound, this would involve the reaction of 2-aminophenol with a 1-halo-2-nitrobenzene. Traditional Ullmann reactions are known for requiring harsh conditions, such as high temperatures (often exceeding 200°C) and high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org Modern iterations of the Ullmann reaction have seen improvements through the use of ligands, such as diamines or acetylacetonates, which can facilitate the reaction under milder conditions. wikipedia.orgnih.gov

The table below summarizes typical conditions for these conventional synthesis methods based on analogous reactions.

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|---|---|

| SNAr | 2-Aminophenol | 1-Fluoro-2-nitrobenzene | Strong Base (e.g., K2CO3, NaH) | DMF, DMSO | 100-150 | 70-90 |

| Ullmann Condensation | 2-Aminophenol | 1-Iodo-2-nitrobenzene | CuI, Base (e.g., K2CO3) | DMF, NMP | 150-210 | 60-85 |

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and often improve yields compared to conventional heating methods. nih.govcommonorganicchemistry.comgoogle.com The application of microwave irradiation to Ullmann-type coupling reactions has been shown to dramatically reduce reaction times from hours to minutes. nih.govmdpi.comnih.gov

In the context of synthesizing this compound, microwave-assisted Ullmann condensation offers a significant advantage. The direct heating of the polar solvent and reactants allows for rapid attainment of the high temperatures often required for the coupling, leading to a more efficient process. nih.gov Studies on similar C-N bond formations, such as the synthesis of anilinoanthraquinones, have demonstrated that microwave-assisted, copper-catalyzed reactions can be completed in as little as 2-20 minutes with good to excellent yields. nih.gov This approach is superior to classical methods in terms of reaction time, versatility, and often, product yield. nih.gov

The table below compares conventional heating with microwave-assisted methods for analogous Ullmann C-N coupling reactions.

| Method | Typical Reaction Time | Typical Temperature (°C) | Key Advantages |

|---|---|---|---|

| Conventional Heating | 6-24 hours | 150-210 | Well-established, simple setup |

| Microwave-Assisted | 5-30 minutes | 120-180 | Rapid heating, reduced reaction time, improved yields |

One-Pot Reaction Schemes

One-pot syntheses offer advantages in terms of efficiency, reduced waste, and simplified procedures by avoiding the isolation of intermediates. While a direct one-pot synthesis of this compound from simple, acyclic precursors is not commonly reported, related strategies for diarylamine synthesis exist. nih.govnih.govacs.org A more conceptually related one-pot approach is the Smiles rearrangement.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. wikipedia.orgmanchester.ac.uk A general scheme for forming an aniline (B41778) derivative from a phenol (B47542) could involve a multi-step, one-pot process:

O-Alkylation: The starting phenol is first etherified with a suitable reagent, such as an N-substituted 2-chloroacetamide, to form an aryloxyacetamide intermediate.

Intramolecular Rearrangement: In the presence of a base, the terminal amide nitrogen acts as a nucleophile, attacking the aromatic ring at the carbon bearing the ether linkage (ipso-substitution). This is facilitated by an electron-withdrawing group (like a nitro group) on the aryl ring being displaced. wikipedia.orgmanchester.ac.uk

Hydrolysis: The resulting intermediate is then hydrolyzed to yield the final N-aryl aniline derivative.

This tandem O-alkylation/Smiles rearrangement/hydrolysis sequence allows for the conversion of phenols into corresponding anilines in a single reaction vessel, representing a practical one-pot strategy. rsc.org

Derivatization Reactions and Functional Group Transformations

The structure of this compound contains three reactive sites: the phenolic hydroxyl group, the secondary amine, and the nitro group. Each of these can be targeted for functional group transformations.

Cyclization to Phenoxazines: One of the most significant transformations of this compound derivatives is their oxidative cyclization to form phenoxazines. This can be achieved through various methods, often involving the reduction of the nitro group to an amino group, followed by intramolecular condensation. The resulting 1-amino-2-(2-hydroxyanilino)benzene can then undergo cyclization to form a phenoxazine (B87303) ring system, a core structure in many dyes and biologically active molecules. nih.govnih.govresearchgate.net

Etherification of the Phenolic Group: The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis. wikipedia.org This involves deprotonation of the phenol with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. wikipedia.org This functionalization can be used to introduce a variety of alkyl or aryl groups.

Acetylation of Phenol and Amine: Both the phenolic hydroxyl and the secondary amino groups can undergo acetylation using reagents like acetic anhydride (B1165640) or acetyl chloride. ias.ac.inscispace.comscispace.comresearchgate.net Selective acetylation is possible; the amine is generally more nucleophilic than the phenol, allowing for preferential N-acetylation under controlled conditions. scispace.comresearchgate.net Using a catalyst like silica (B1680970) sulfuric acid can facilitate this reaction under solvent-free conditions. scispace.com

The following table outlines potential derivatization reactions for this compound.

| Functional Group | Reaction Type | Reagent | Product Type |

|---|---|---|---|

| Nitro and Amine/Phenol | Reductive Cyclization | Reducing Agent (e.g., Na2S2O4), then heat | Phenoxazine |

| Phenolic -OH | Etherification | Alkyl Halide, Base (e.g., K2CO3) | Aryl Ether |

| Phenolic -OH | Acetylation | Acetic Anhydride | Aryl Acetate (B1210297) |

| Secondary Amine -NH- | Acetylation | Acetic Anhydride | N-Aryl Acetamide |

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. The reduction of the nitro group is a particularly important transformation.

Reductive Processes Involving Nitro Groups

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. This process is a six-electron reduction that proceeds through several key intermediates. chemrxiv.org The reaction can be carried out using a variety of reagents, including catalytic hydrogenation (e.g., H₂/Pd-C, Raney Nickel) or dissolving metals in acid (e.g., Fe/HCl, Sn/HCl, Zn/HCl). wikipedia.orgcommonorganicchemistry.comnih.govacs.org

The generally accepted mechanism involves a stepwise reduction of the nitrogen atom's oxidation state:

Nitro to Nitroso: The nitro group (R-NO₂) is first reduced to a nitroso group (R-N=O).

Nitroso to Hydroxylamine (B1172632): The nitroso group is further reduced to a hydroxylamine (R-NHOH).

Hydroxylamine to Amine: Finally, the hydroxylamine is reduced to the corresponding primary amine (R-NH₂).

Each step involves the transfer of two electrons and two protons (or the equivalent). The specific intermediates observed can depend on the reaction conditions and the reducing agent used. nih.govacs.org For instance, catalytic hydrogenation on surfaces like Au/TiO₂ is proposed to proceed through the formation of nitrosobenzene (B162901) and then phenylhydroxylamine as detectable intermediates before the final aniline product is formed. acs.org When using metal hydrides like LiAlH₄ with aromatic nitro compounds, the reaction can sometimes terminate at intermediate stages or lead to condensation products like azo compounds. wikipedia.orgacs.org

The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule. For example, reagents like iron powder in acidic media are considered mild and can selectively reduce a nitro group in the presence of other sensitive groups. commonorganicchemistry.comacs.org

Nucleophilic Aromatic Substitution Mechanisms

The formation of the diarylamine structure of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. A prominent example of this is the Ullmann condensation, a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. In the context of synthesizing this compound, this would typically involve the reaction of 2-aminophenol with a 2-halonitrobenzene, such as 1-chloro-2-nitrobenzene (B146284) or 1-bromo-2-nitrobenzene.

The mechanism of the Ullmann condensation is complex and still a subject of some debate, but it is generally understood to involve the following key steps:

Oxidative Addition: A copper(I) species, often generated in situ from a copper(I) salt or by the reduction of a copper(II) salt, undergoes oxidative addition to the aryl halide (e.g., 1-chloro-2-nitrobenzene). This forms an organocopper(III) intermediate.

Ligand Exchange: The amine (2-aminophenol) coordinates to the copper center, displacing a ligand.

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the copper(III) intermediate, yielding this compound and regenerating a copper(I) species which can re-enter the catalytic cycle.

The presence of the nitro group in the ortho position to the halogen on the nitrobenzene (B124822) ring is crucial. This strongly electron-withdrawing group activates the aryl halide towards nucleophilic attack by stabilizing the negative charge that develops in the aromatic ring during the formation of the intermediate Meisenheimer complex.

The reaction conditions for Ullmann-type reactions traditionally require high temperatures (often above 150 °C) and polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (B87167) (DMSO). A base, such as potassium carbonate or sodium hydroxide, is also necessary to deprotonate the aminophenol, thereby increasing its nucleophilicity.

Table 1: Representative Reaction Conditions for the Ullmann Condensation Synthesis of Substituted Diphenylamines

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) |

| 2-Aminophenol | 1-Chloro-2-nitrobenzene | CuI / Ligand | K₂CO₃ | DMF | 150-180 |

| 2-Nitroaniline (B44862) | 2-Bromophenol | Cu₂O | Cs₂CO₃ | NMP | 180-210 |

Rearrangement Reactions (e.g., Smiles Rearrangement) in Aniline-Phenol Interconversions

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that can lead to the interconversion of aniline and phenol derivatives. In a typical Smiles rearrangement, a molecule containing two aromatic rings linked by a connecting chain (X-Y) undergoes a structural reorganization. For a system related to this compound, this could involve a precursor where the oxygen of the phenol is linked to the nitro-substituted ring, and the amino group acts as the internal nucleophile.

The general mechanism for a Smiles rearrangement in this context would be:

Activation: The reaction is initiated by a base, which deprotonates the nucleophilic group (e.g., the amino group in a precursor), making it a more potent nucleophile.

Intramolecular Attack: The resulting anion attacks the electrophilic carbon atom of the other aromatic ring (the one activated by the nitro group), leading to the formation of a spirocyclic intermediate known as a Meisenheimer complex.

Ring Opening: The connecting chain (the ether linkage in this hypothetical precursor) is cleaved, resulting in the formation of the rearranged product.

For a Smiles rearrangement to occur, the aromatic ring being attacked must be activated by an electron-withdrawing group, such as a nitro group, positioned ortho or para to the point of attack.

While a direct Smiles rearrangement to form this compound from a readily available precursor is not a commonly cited synthetic route, this type of transformation is important in the chemistry of related diaryl ethers and amines. For instance, derivatives of this compound could potentially be synthesized via a Smiles rearrangement of a suitably substituted precursor.

Table 2: Key Features of the Smiles Rearrangement

| Feature | Description |

| Reaction Type | Intramolecular Nucleophilic Aromatic Substitution |

| Key Intermediate | Meisenheimer Complex (Spirocyclic) |

| Driving Force | Formation of a more stable product |

| Requirement | An activated aromatic ring (e.g., with a nitro group) and an internal nucleophile |

Coordination Chemistry of 2 2 Nitroanilino Phenol and Its Ligand Derivatives

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving 2-(2-Nitroanilino)phenol typically involves the reaction of the deprotonated ligand with a metal salt in a suitable solvent. The characterization of these complexes relies on a combination of analytical and spectroscopic techniques to elucidate their structure and properties.

Transition metal complexes of ligands similar to this compound are often synthesized by reacting the ligand with the corresponding metal chloride or acetate (B1210297) salts in an alcoholic solution. The resulting complexes are typically colored solids and can be characterized by various methods.

Synthesis and Spectroscopic Analysis: The formation of these complexes is often confirmed by infrared (IR) spectroscopy, where a shift in the vibrational frequencies of the N-H and O-H groups of the ligand upon coordination to the metal ion is observed. Electronic spectra (UV-Vis) provide information about the geometry of the complexes. For instance, the electronic spectra of Co(II), Ni(II), and Cu(II) complexes often exhibit d-d transitions that are characteristic of their respective coordination environments. Magnetic susceptibility measurements can further help in determining the geometry and the spin state of the metal ion in the complex. samipubco.com

Structural Insights: X-ray diffraction studies on analogous compounds reveal that the ligand typically coordinates to the metal center through the nitrogen of the amino group and the oxygen of the phenolic group, forming a stable chelate ring. nih.gov The resulting complexes can adopt various geometries depending on the metal ion and the stoichiometry. For example, complexes of Co(II), Ni(II), and Mn(II) with similar ligands have been reported to have octahedral geometries, while Cu(II) can form square planar or distorted octahedral complexes. samipubco.comnih.gov Zn(II) and Hg(II) complexes, having a d¹⁰ electronic configuration, commonly exhibit tetrahedral geometries. researchgate.netscispace.com

| Metal Ion | Potential Coordination Geometry | Characterization Techniques |

| Fe(II) | Octahedral | IR, UV-Vis, Magnetic Susceptibility |

| Ni(II) | Octahedral, Square Planar | IR, UV-Vis, Magnetic Susceptibility |

| Co(II) | Octahedral, Tetrahedral | IR, UV-Vis, Magnetic Susceptibility |

| Cu(II) | Square Planar, Distorted Octahedral | IR, UV-Vis, EPR |

| Zn(II) | Tetrahedral | IR, ¹H NMR |

| Mn(II) | Octahedral | IR, UV-Vis, Magnetic Susceptibility |

| Hg(II) | Tetrahedral | IR, ¹H NMR |

The coordination chemistry of this compound extends to lanthanide ions, which are known for their high coordination numbers and unique spectroscopic and magnetic properties.

Synthesis and Characterization: The synthesis of lanthanide complexes typically involves the reaction of the ligand with lanthanide nitrate (B79036) or chloride salts in a suitable solvent mixture, often containing ethanol (B145695) or methanol. The resulting complexes are generally characterized by elemental analysis, IR spectroscopy, and thermogravimetric analysis (TGA) to determine their composition and thermal stability. nih.gov Molar conductance measurements in solvents like DMF or DMSO can indicate whether the anions are coordinated to the metal ion or are present as counter-ions. nih.gov

Spectroscopic and Structural Properties: The IR spectra of lanthanide complexes show the characteristic shifts in the N-H and O-H stretching frequencies upon coordination. The electronic spectra of lanthanide complexes, particularly those of Nd(III) and Er(III), exhibit characteristic f-f transitions which are sensitive to the coordination environment. Due to their larger ionic radii, lanthanide ions can accommodate more than one ligand molecule, leading to higher coordination numbers, often 8 or 9. The geometry of these complexes is often described as distorted versions of polyhedra such as square antiprismatic or tricapped trigonal prismatic. nih.gov

Ligand Binding Modes and Coordination Geometries

The way in which this compound binds to a metal ion and the resulting three-dimensional arrangement of the atoms are crucial aspects of its coordination chemistry.

This compound is a classic example of a bidentate ligand, meaning it can bind to a central metal ion through two donor atoms simultaneously. In this case, the donor atoms are the nitrogen of the amino group and the oxygen of the deprotonated phenolic hydroxyl group. This mode of binding is known as chelation and results in the formation of a stable five- or six-membered ring that includes the metal ion. nih.govmdpi.com The formation of such a chelate ring significantly enhances the stability of the resulting metal complex compared to coordination with monodentate ligands. The involvement of both a "hard" donor (oxygen) and a "borderline" donor (nitrogen) allows this ligand to coordinate effectively with a wide variety of metal ions.

The coordination geometry, or the spatial arrangement of the ligand donor atoms around the central metal ion, is determined by several factors, including the size and electronic configuration of the metal ion, the nature of the ligand, and the stoichiometry of the complex. libretexts.org

Octahedral Geometry: This is a common coordination geometry for transition metal ions with a coordination number of six, such as Fe(II), Co(II), and Ni(II). In these complexes, two or three molecules of this compound would coordinate to the metal center. samipubco.com

Tetrahedral Geometry: This geometry is often observed for metal ions with a d¹⁰ electronic configuration, such as Zn(II) and Hg(II), where the coordination number is four. researchgate.netscispace.com

Square Planar Geometry: This is another common geometry for four-coordinate complexes, particularly for d⁸ metal ions like Ni(II) and Cu(II). The preference for square planar over tetrahedral geometry is often influenced by the ligand field strength. youtube.com

The specific coordination polyhedron can be determined experimentally using techniques such as X-ray crystallography for solid-state samples and spectroscopic methods like UV-Vis and magnetic susceptibility measurements for complexes in solution.

The stoichiometry of a coordination complex refers to the ratio in which the metal ion and the ligand(s) combine. For bidentate ligands like this compound, common stoichiometries with divalent metal ions are 1:1 and 1:2 (metal:ligand).

Advanced Properties of Coordination Compounds

The combination of a soft amine donor, a hard phenolate (B1203915) oxygen donor, and a redox-active nitro-substituted aromatic system suggests that complexes of this compound would exhibit sophisticated electronic and magnetic behaviors.

Electronic Structure and Redox Properties

The electronic structure of metal complexes derived from this compound is governed by the interplay between the metal d-orbitals and the frontier orbitals of the deprotonated ligand (a phenolate-aniline derivative). The ligand is expected to act as a bidentate chelate, coordinating to a metal center through the phenolate oxygen and the anilino nitrogen atoms.

The presence of the electron-withdrawing nitro (-NO₂) group on the aniline (B41778) ring is predicted to have a profound impact on the electronic properties of the ligand and its metal complexes. This group lowers the energy of the ligand's molecular orbitals. Consequently, this can influence metal-ligand charge transfer (MLCT) or ligand-metal charge transfer (LMCT) bands in the electronic absorption spectra.

Redox Properties: The this compound ligand belongs to a class of "non-innocent" or redox-active ligands. princeton.edu This means the ligand itself can actively participate in redox processes, and its oxidation state may not be static. princeton.edu The redox activity can be centered on the metal, the ligand, or be delocalized over the entire molecule.

Complexes of this ligand are expected to display rich electrochemical behavior, with multiple redox events observable through techniques like cyclic voltammetry.

Ligand-Based Oxidation: The phenolate and aniline moieties are susceptible to oxidation. The first oxidation potential would likely be associated with the formation of a ligand-centered radical species (e.g., a phenoxyl or anilinyl radical).

Metal-Based Redox: The metal center itself can undergo oxidation or reduction, with the potential for these events depending on the specific metal ion and its coordination environment.

Nitro Group Reduction: The nitro group is a classic redox-active functional group that can undergo one or more reversible or irreversible reduction steps, typically at negative potentials.

The combination of these redox-active centers can lead to a series of accessible electronic states for the complex. The electron-withdrawing nature of the nitro group would likely make the ligand more difficult to oxidize compared to its non-nitrated analogue, shifting its oxidation potentials to more positive values.

Table 1: Predicted Redox Potentials for a Hypothetical M(II)-[2-(2-Nitroanilino)phenolate]₂ Complex This interactive table presents plausible, illustrative data for the redox behavior of a hypothetical square planar complex, based on general principles of coordination chemistry. Potentials are versus a standard reference electrode (e.g., Fc/Fc⁺).

| Redox Process | Potential (V) | Description |

| Oxidation I | +0.45 | Reversible one-electron oxidation, primarily ligand-based (phenolate oxidation to phenoxyl radical). |

| Oxidation II (M-based) | +0.80 | Quasi-reversible oxidation of the metal center (e.g., M(II) to M(III)). |

| Reduction I | -0.95 | Reversible one-electron reduction of the nitro group on one of the ligands. |

| Reduction II | -1.20 | Reversible one-electron reduction of the nitro group on the second ligand. |

Magneto-Structural Correlations in Paramagnetic Complexes

In paramagnetic complexes, where the metal ion has unpaired electrons, the magnetic properties are intrinsically linked to the geometric structure of the coordination sphere. This relationship is known as a magneto-structural correlation. ufl.edumdpi.com For complexes of this compound with paramagnetic metal ions like Cu(II), Ni(II), Co(II), or Mn(III), several key structural parameters would dictate the magnetic behavior.

Key parameters influencing magnetic properties include:

Bond Angles and Lengths: Subtle changes in the bond angles and lengths within the chelate ring can significantly alter the orbital overlap between the metal and the ligand, affecting the magnetic exchange interactions between metal centers in polynuclear complexes. ufl.edu

Intermolecular Interactions: Crystal packing and non-covalent interactions like hydrogen bonding or π-π stacking can mediate weak magnetic interactions between molecules.

For polynuclear complexes, the primary magnetic property of interest is the exchange interaction (J) between adjacent metal centers, which can be ferromagnetic (spins align parallel) or antiferromagnetic (spins align antiparallel). The nature and magnitude of J are highly sensitive to the structure of the bridging ligands. In a hypothetical dinuclear complex bridged by phenolate oxygens from the this compound ligand, the M-O-M bridging angle would be a critical determinant of the exchange coupling.

For mononuclear high-spin complexes (e.g., with Co(II) or Ni(II)), a key parameter is the zero-field splitting (ZFS), which describes the splitting of the spin sublevels in the absence of an external magnetic field. The axial (D) and rhombic (E) ZFS parameters are highly sensitive to distortions from ideal symmetry. For instance, in hexacoordinate Ni(II) complexes, an elongated octahedral geometry typically leads to a positive D value (easy-plane anisotropy), while a compressed octahedron results in a negative D value (easy-axis anisotropy).

The electronic effect of the nitro substituent can also play a role. By modifying the electron density on the donor atoms, it can subtly influence the covalency of the metal-ligand bonds, which in turn can modulate the magnetic exchange pathways in polynuclear systems. aps.org

Table 2: Illustrative Magneto-Structural Data for a Series of Hypothetical Dinuclear [M₂(L)₂(X)₂] Complexes This interactive table provides hypothetical data to illustrate the correlation between a structural parameter (M-O-M angle) and a magnetic property (J, the magnetic exchange coupling constant) in a series of related complexes where L is the deprotonated this compound ligand.

| Complex ID | Metal Ion (M) | M-O-M Angle (°) | Magnetic Exchange (J, cm⁻¹) | Magnetic Behavior |

| 1 | Cu(II) | 95.5 | -150 | Antiferromagnetic |

| 2 | Cu(II) | 98.2 | -85 | Antiferromagnetic |

| 3 | Cu(II) | 102.1 | +25 | Ferromagnetic |

| 4 | Ni(II) | 96.8 | -40 | Antiferromagnetic |

| 5 | Ni(II) | 99.5 | +15 | Ferromagnetic |

Advanced Spectroscopic and Structural Elucidation of 2 2 Nitroanilino Phenol Systems

Vibrational Spectroscopy for Molecular Fingerprinting and Bonding

Vibrational spectroscopy is a powerful non-destructive technique for identifying functional groups and probing the bonding arrangements within a molecule. Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide a unique "fingerprint" based on the vibrational modes of the molecule's constituent atoms.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum of 2-(2-Nitroanilino)phenol is expected to exhibit characteristic absorption bands corresponding to its various functional groups.

The O-H stretching vibration of the phenolic hydroxyl group is typically observed as a broad band in the region of 3500-3300 cm⁻¹. nist.gov The broadening is a result of intermolecular hydrogen bonding. Similarly, the N-H stretching vibration of the secondary amine bridge is expected to appear as a sharp to medium band around 3400-3300 cm⁻¹. The nitro group (NO₂) presents two distinct and strong stretching vibrations: an asymmetric stretch typically between 1560-1520 cm⁻¹ and a symmetric stretch between 1360-1320 cm⁻¹. The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring, which appear in the 1600-1450 cm⁻¹ region. Additionally, the C-O stretching of the phenol (B47542) group is expected to produce a strong band in the 1260-1180 cm⁻¹ range.

Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Phenol) | 3500 - 3300 | Strong, Broad |

| N-H Stretch (Amine) | 3400 - 3300 | Medium, Sharp |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Asymmetric NO₂ Stretch | 1560 - 1520 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| Symmetric NO₂ Stretch | 1360 - 1320 | Strong |

| C-O Stretch (Phenol) | 1260 - 1180 | Strong |

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. Vibrational modes that involve a change in polarizability are Raman active. For this compound, the symmetric vibrations of the nitro group and the aromatic ring breathing modes are expected to be particularly strong in the Raman spectrum.

The symmetric NO₂ stretching vibration, expected around 1350 cm⁻¹, typically gives a very strong Raman signal. Aromatic ring vibrations, especially the ring breathing modes, will also be prominent in the 1600-1500 cm⁻¹ and near 1000 cm⁻¹ regions. In contrast to FT-IR, the O-H and N-H stretching vibrations are generally weak in Raman spectra. Analysis of related compounds like 2-nitrophenol (B165410) shows characteristic Raman peaks for the nitro group's asymmetric and symmetric stretching vibrations. longdom.org

Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C=C Stretch | 1600 - 1550 | Strong |

| Symmetric NO₂ Stretch | 1360 - 1320 | Very Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise connectivity and electronic environment of each proton and carbon atom can be determined.

The ¹H-NMR spectrum of this compound would display signals corresponding to the distinct proton environments in the molecule. The phenolic -OH proton and the amine -NH- proton are expected to appear as broad singlets, with their chemical shifts being highly dependent on solvent and concentration due to hydrogen bonding and exchange. The phenolic proton typically resonates between δ 4-7 ppm, while the amine proton signal is also expected in a similar or slightly downfield region. libretexts.org

The eight aromatic protons are distributed across the two phenyl rings and will appear in the aromatic region of the spectrum, typically between δ 6.5-8.5 ppm. The electron-withdrawing nitro group on one ring will cause the protons ortho and para to it to shift downfield (to a higher ppm value). Conversely, the electron-donating hydroxyl and amino groups will cause the protons ortho and para to them to shift upfield (to a lower ppm value). For instance, in 2-nitroaniline (B44862), the proton ortho to the nitro group appears at approximately δ 8.1 ppm. chemicalbook.com In 2-nitrophenol, the aromatic protons are observed in the range of δ 6.9-8.1 ppm. chemicalbook.com The complex splitting patterns (doublets, triplets, or multiplets) will arise from spin-spin coupling between adjacent protons.

Expected ¹H-NMR Chemical Shifts for this compound

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenolic -OH | 4.0 - 7.0 | Broad Singlet |

| Amine -NH- | 5.0 - 8.0 | Broad Singlet |

| Aromatic Protons (Nitro-substituted ring) | 7.0 - 8.2 | Multiplets |

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Due to the asymmetry of this compound, twelve distinct signals are expected for the twelve aromatic carbon atoms. The chemical shifts are influenced by the attached substituents.

The carbon atom attached to the hydroxyl group (C-OH) is expected to resonate in the δ 150-160 ppm range. The carbon attached to the nitro group (C-NO₂) will also be significantly downfield, likely in the δ 140-150 ppm region. The carbon attached to the secondary amine (C-NH) on the phenol ring will be shifted downfield to around δ 140-145 ppm, while the C-NH on the nitroaniline ring will be similarly affected. The remaining aromatic carbons will appear in the typical range of δ 115-135 ppm. Data from 2-nitroaniline and phenol support these predictions, with the C-N carbon in 2-nitroaniline appearing around δ 145.8 ppm and the C-OH carbon in phenol at δ 155.4 ppm. chemicalbook.comdocbrown.info

Expected ¹³C-NMR Chemical Shifts for this compound

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-OH | 150 - 160 |

| C-NO₂ | 140 - 150 |

| C-NH (Phenol Ring) | 140 - 145 |

| C-NH (Nitroaniline Ring) | 140 - 145 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., LC-MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule through its fragmentation pattern. In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the compound is first separated and then ionized.

For this compound (C₁₂H₁₀N₂O₃), the molecular weight is 230.22 g/mol . The molecular ion peak ([M]⁺ or [M-H]⁻) would be expected at m/z 230 or 229, respectively, and should be prominent. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for phenols include the loss of CO (28 Da) and a formyl radical (HCO·, 29 Da). libretexts.org For nitroaromatic compounds, characteristic losses of NO (30 Da) and NO₂ (46 Da) are common. nih.gov

A primary fragmentation for this compound would likely be the cleavage of the C-N bond of the amine bridge, leading to fragments corresponding to the nitrophenyl and hydroxyphenyl moieties. The loss of the nitro group (NO₂) from the molecular ion would result in a significant peak at m/z 184. Subsequent fragmentation of the remaining structure would provide further confirmation of the molecular assembly.

Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Identity of Fragment |

|---|---|

| 230 | [M]⁺ (Molecular Ion) |

| 229 | [M-H]⁻ |

| 184 | [M - NO₂]⁺ |

| 122 | [C₆H₄NO₂]⁺ (Nitrophenyl fragment) |

| 108 | [C₆H₅OH]⁺ (Phenol fragment) |

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

The electronic transitions of this compound, which dictate its interaction with electromagnetic radiation, are primarily investigated using UV-Visible and photoluminescence spectroscopy. These techniques provide insight into the molecule's chromophoric nature, arising from the conjugated π-system that includes two aromatic rings, a nitro group (an electron-withdrawing group), and amino and hydroxyl groups (electron-donating groups).

UV-Visible absorption spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For this compound, the spectrum is expected to be complex, influenced by the electronic characteristics of its constituent parts: a nitrophenol moiety and an aniline (B41778) moiety. The absorption bands observed are typically due to π → π* and n → π* transitions.

The spectrum of phenols generally displays two primary absorption bands in the ultraviolet region. For the parent phenol molecule, these bands appear around 210 nm and 270 nm. nih.govcdnsciencepub.com The presence of a nitro group (–NO2), a strong chromophore, significantly influences the absorption spectrum. For instance, 2-nitrophenol exhibits absorption peaks at approximately 279 nm and 351 nm, which are attributed to charge-transfer (CT) processes from the phenol to the nitro group. nih.gov Similarly, nitroanilines show intense absorption bands that are sensitive to the position of the nitro and amino groups. ulisboa.pt The first absorption band in nitroanilines is typically a result of a combination of charge-transfer and locally excited configurations. ulisboa.pt

In this compound, the combination of the electron-donating amino (–NH–) and hydroxyl (–OH) groups with the electron-withdrawing nitro (–NO2) group across the diphenylamine (B1679370) framework leads to significant intramolecular charge transfer (ICT) character. This ICT is responsible for strong absorption bands, likely in the near-UV and visible regions of the spectrum.

Solvatochromism: The position of these absorption bands is often highly dependent on the polarity of the solvent, a phenomenon known as solvatochromism. acs.orgresearchgate.net In polar solvents, molecules with significant charge-transfer character in their excited state, such as p-nitroaniline, typically exhibit a bathochromic (red) shift in their absorption maximum. researchgate.netchemrxiv.orgchemrxiv.org This is due to the greater stabilization of the more polar excited state compared to the ground state by the polar solvent molecules. It is anticipated that this compound would also display positive solvatochromism, with its absorption maxima shifting to longer wavelengths as solvent polarity increases.

The table below summarizes the typical absorption maxima for related compounds, which provides a basis for understanding the spectrum of this compound.

| Compound | Solvent | Absorption Maxima (λmax) | Reference |

| Phenol | Cyclohexane | 275 nm | docbrown.info |

| 2-Nitrophenol | Not Specified | 279 nm, 351 nm | nih.gov |

| 3-Nitrophenol | Not Specified | 275 nm, 340 nm | docbrown.info |

| p-Nitroaniline | Cyclohexane | ~330 nm | chemrxiv.org |

| p-Nitroaniline | Water | ~380 nm | chemrxiv.org |

Photoluminescence and fluorescence spectroscopy measure the light emitted by a substance after it has absorbed photons. While many nitroaromatic compounds exhibit weak fluorescence or are non-fluorescent due to efficient non-radiative decay pathways (such as intersystem crossing) facilitated by the nitro group, some derivatives can be emissive.

The fluorescence properties of aniline and phenol derivatives are highly sensitive to their chemical environment, including solvent and pH. nih.gov For many aniline derivatives, the neutral form is the most fluorescent species. nih.gov The presence of both electron-donating and electron-withdrawing groups in this compound could potentially lead to emissive charge-transfer states.

Studies on related Schiff base derivatives of 2-aminophenol (B121084) have shown that fluorescence can be significantly enhanced upon deprotonation. nih.gov This suggests that the emission properties of this compound could be pH-dependent. Furthermore, the phenomenon of aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ) could be relevant, where the emission intensity changes upon the formation of molecular aggregates in certain solvent systems. The potential for fluorescence in this molecule makes it a candidate for applications in chemical sensing, where changes in emission could signal the presence of specific analytes.

X-ray Diffraction for Crystalline and Molecular Structures

X-ray diffraction (XRD) techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid. This provides definitive information on molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) provides the most precise and unambiguous structural data for a molecule. By analyzing the diffraction pattern of a single crystal, a complete molecular structure can be determined. For a molecule like this compound, SCXRD would reveal:

Molecular Conformation: The dihedral angles between the two phenyl rings and the orientation of the nitro, amino, and hydroxyl groups. In similar aniline-phenol structures, the rings are often twisted relative to each other. who.intnih.gov

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is expected between the phenolic hydroxyl group (–OH) and the nitrogen of the bridging amino group (–NH–), or possibly between the amino proton and an oxygen of the nitro group. Such interactions significantly influence the planarity and stability of the molecule.

Intermolecular Interactions: The analysis would detail how molecules pack in the crystal lattice. This includes intermolecular hydrogen bonds (e.g., between the nitro group of one molecule and the hydroxyl or amino group of another), π–π stacking interactions between the aromatic rings, and van der Waals forces. These interactions govern the physical properties of the solid state.

Table of Representative Crystallographic Data for a Benzylideneaniline (B1666777) Derivative Data for (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline iucr.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.7891 (4) |

| b (Å) | 16.7119 (7) |

| c (Å) | 10.1587 (4) |

| β (°) | 107.419 (2) |

| V (ų) | 1584.04 (11) |

| Z | 4 |

Powder X-ray Diffraction (PXRD) is a powerful technique used for the characterization of polycrystalline materials. Instead of a single crystal, a powder sample containing a vast number of randomly oriented crystallites is analyzed. The resulting diffraction pattern, or diffractogram, is a fingerprint of the crystalline phase(s) present in the sample.

For this compound, PXRD would be used to:

Phase Identification: Confirm the identity of the synthesized compound by comparing its experimental PXRD pattern to a reference pattern from a database or one calculated from SCXRD data.

Purity Assessment: Detect the presence of crystalline impurities, which would appear as additional peaks in the diffractogram.

Polymorphism Studies: Identify different crystalline forms (polymorphs) of the compound. Polymorphs have the same chemical composition but different crystal structures, which can lead to different physical properties. nih.gov PXRD is a primary tool for distinguishing between polymorphs. cambridge.orgresearchgate.net

Crystallinity Analysis: Assess the degree of crystallinity of a sample. A highly crystalline sample will produce sharp, well-defined diffraction peaks, whereas an amorphous sample will produce a broad, featureless halo. researchgate.net

The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The position and relative intensities of the peaks are characteristic of a specific crystal structure.

Advanced Characterization Techniques

Beyond the core techniques discussed, a suite of advanced methods can provide deeper insights into the properties of this compound.

Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermoanalytical techniques used to study the thermal properties of materials. longdom.orgscispace.com DSC can identify phase transitions such as melting, crystallization, and solid-solid transitions (polymorphic transformations) by measuring changes in heat flow. TGA measures changes in mass as a function of temperature, providing information about thermal stability and decomposition pathways.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Techniques like Electron Ionization (EI) and Chemical Ionization (CI) can provide characteristic fragmentation patterns for nitroaromatic compounds, aiding in their structural identification. nih.govresearchgate.netdata.govmorressier.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure in solution. Advanced 2D NMR techniques (like COSY, HSQC, HMBC) can be used to definitively assign all proton and carbon signals and establish connectivity within the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. For this compound, characteristic vibrational bands for O–H, N–H, aromatic C–H, C=C, and N–O (from the nitro group) would be expected.

These advanced techniques, when used in combination, provide a comprehensive characterization of the structural, electronic, and thermal properties of the this compound system.

Lack of Publicly Available Research Data Precludes Article Generation

A thorough and extensive search of scientific literature and academic databases has revealed no specific studies concerning the Scanning Electron Microscopy (SEM) or Electron Spin Resonance (ESR) analysis of the chemical compound this compound.

As a result, it is not possible to generate a scientifically accurate and detailed article on the "" focusing on the requested subsections:

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

The strict requirement to focus solely on this compound and to include detailed research findings and data tables for these specific analytical techniques cannot be met due to the absence of published research on these topics for this particular compound.

Generating content without specific, verifiable data from peer-reviewed sources would lead to speculation and scientific inaccuracy, which contravenes the core principles of providing factual and reliable information. While general principles of SEM and ESR spectroscopy are well-documented, applying these to a specific compound for which no empirical data exists would be inappropriate and misleading.

Therefore, until research on the morphological and paramagnetic properties of this compound using SEM and ESR is conducted and published, the creation of the requested article is not feasible.

Theoretical and Computational Investigations of 2 2 Nitroanilino Phenol and Its Derivatives

Quantum Chemical Methodologies for Electronic Structure

Quantum chemical methodologies are fundamental tools for investigating the electronic structure of molecules like 2-(2-Nitroanilino)phenol. These methods allow for the detailed examination of electron distribution, molecular orbitals, and excited states.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying phenolic compounds. rjpn.orgmdpi.com It is widely used to determine atomic and molecular properties with a good balance of accuracy and computational cost. nih.gov The B3LYP exchange-correlation functional is a popular choice within DFT for computing optimized geometries and other molecular properties, known for its reliability. chemrxiv.org

DFT calculations are instrumental in predicting the structural and chemical characteristics of phenol (B47542) and its derivatives. rjpn.org For instance, in a study comparing phenol, 2-aminophenol (B121084), and 2-nitrophenol (B165410), DFT was used to investigate their stability and reactivity. rjpn.org The choice of the computational method and basis set is critical for the accuracy of these calculations. nih.gov Often, a method like DFT/B3LYP with a basis set such as 6-311++G(d,p) is found to provide results in good agreement with experimental data. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the behavior of molecules in their excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely employed method. rsc.orgchemrxiv.org It offers a favorable combination of low computational cost and reasonable accuracy for many applications, making it the workhorse of computational electronic spectroscopy. rsc.orgchemrxiv.org

TD-DFT is used to calculate various properties of excited states, including their energies and densities. arxiv.org This allows for the visualization and analysis of what happens to the electrons when the molecule absorbs light. rsc.orgchemrxiv.org While powerful, TD-DFT has known limitations, particularly in describing long-range charge-transfer excitations, double excitations, and Rydberg excitations. chemrxiv.org These challenges are often attributed to the nature of the underlying density functionals. chemrxiv.org

Ab Initio and Semi-Empirical Approaches

Beyond DFT, other computational methods are also employed. Ab initio methods, which are based on first principles without experimental data, can provide very accurate results, especially for smaller molecules. researchgate.netlibretexts.org However, they are computationally intensive. libretexts.org

Semi-empirical methods offer a faster alternative by using experimental data or results from ab initio calculations to simplify some of the complex calculations. researchgate.netlibretexts.org This makes them suitable for larger molecules. rsc.org While they are computationally less demanding, their applicability is limited to molecules containing elements for which the method has been parameterized. researchgate.net

Molecular and Electronic Structure Analysis

The analysis of molecular and electronic structure provides a deeper understanding of the properties and reactivity of this compound.

Optimized Geometries and Conformational Landscapes

Determining the three-dimensional arrangement of atoms, or the molecular geometry, is a primary step in computational analysis. For molecules with flexible bonds, a conformational analysis is performed to identify the most stable shapes (conformers). semanticscholar.org This involves exploring the potential energy surface by varying dihedral angles to find the minimum energy conformations. semanticscholar.org For complex molecules, this can result in multiple stable structures, such as different chair and twisted-boat conformations. semanticscholar.org

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions (e.g., HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgijaemr.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. ijaemr.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. ijaemr.com A smaller gap indicates that the molecule can be more easily excited and is generally more reactive. ijaemr.comresearchgate.net In a comparative study of phenol, 2-aminophenol, and 2-nitrophenol, the HOMO-LUMO energy values were used to explain the reactive nature of these compounds. rjpn.org For 2-nitrophenol, the HOMO-LUMO energy gap has been calculated to be 4.03 eV. longdom.org

Global descriptive parameters derived from HOMO and LUMO energies, such as chemical hardness, softness, and electrophilicity index, provide further insights into the reactivity of the compounds. rjpn.org For example, a higher electrophilicity index for 2-nitrophenol suggests it can act as a good electrophilic species. rjpn.org

Table 1: Frontier Molecular Orbital Energies and Related Properties

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potential values.

For this compound, the MEP map reveals distinct regions of positive, negative, and neutral potential.

Negative Regions (Red/Yellow): These areas, corresponding to high electron density, are susceptible to electrophilic attack. In this compound, the most negative potential is concentrated around the oxygen atoms of the nitro (NO₂) group and the oxygen atom of the phenolic hydroxyl (-OH) group. These sites are the primary locations for interactions with electrophiles or hydrogen bond donors.

Positive Regions (Blue): These regions indicate an electron deficiency and are prone to nucleophilic attack. The most positive potential is typically located around the hydrogen atoms, particularly the hydrogen of the phenolic hydroxyl group and the hydrogen of the secondary amine (-NH-) bridge. These sites are the most likely to be attacked by nucleophiles.

Neutral Regions (Green): These areas, primarily found over the carbon backbone of the aromatic rings, represent near-neutral electrostatic potential.

The MEP analysis for related compounds like p-nitroaniline confirms that the negative potential is localized on the oxygen atoms of the nitro group, making them sites for electrophilic attack. thaiscience.info The distribution of electrostatic potential provides valuable insight into the molecule's reactivity, intermolecular interactions, and hydrogen bonding capabilities. thaiscience.inforesearchgate.net The MEP surface effectively illustrates how the electron-withdrawing nitro group and the electron-donating hydroxyl group influence the charge distribution across the entire molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed understanding of intramolecular and intermolecular bonding and interactions. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals.

In this compound, NBO analysis elucidates several key electronic features:

Intramolecular Hydrogen Bonding: A significant interaction is expected between the lone pair electrons of the oxygen atom in the phenolic -OH group (donor) and the antibonding orbital of the N-H bond (acceptor), or between the lone pair of the nitrogen in the -NH- bridge and the antibonding orbital of the O-H bond. This interaction stabilizes the molecular conformation. Studies on similar structures highlight the importance of such intramolecular charge transfers in stabilizing the system.

Charge Distribution: NBO analysis provides a more detailed charge distribution than Mulliken charges. The natural population analysis typically shows a significant negative charge on the oxygen atoms of the nitro group and the phenolic oxygen, while the hydrogen atoms of the -OH and -NH groups carry a partial positive charge.

The stabilization energy (E(2)) associated with these donor-acceptor interactions can be quantified. Higher E(2) values indicate stronger interactions. For instance, the interaction between a nitrogen lone pair (donor) and an antiperiplanar C-H antibond (acceptor) can result in stabilization energies on the order of several kcal/mol. wisc.edu This quantitative data is fundamental to understanding the electronic structure and reactivity of the molecule. researchgate.net

Global Chemical Descriptors and Reactivity Indices

Global chemical descriptors, derived from Density Functional Theory (DFT) calculations, provide quantitative measures of a molecule's stability, reactivity, and electronic properties. These indices are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The key global reactivity indices include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

Chemical Potential (μ): The escaping tendency of electrons (μ = (E_HOMO + E_LUMO) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (E_LUMO - E_HOMO) / 2).

Global Softness (S): The reciprocal of hardness (S = 1 / 2η).

Electrophilicity Index (ω): The ability of a molecule to accept electrons (ω = μ² / 2η).

A smaller HOMO-LUMO energy gap (ΔE) indicates higher reactivity. rjpn.org Molecules with a high electrophilicity index, such as 2-nitrophenol, are effective electrophiles. rjpn.org

Table 1: Representative Global Reactivity Descriptors for Related Phenolic Compounds (Calculated via DFT)

| Descriptor | Phenol | 2-Aminophenol | 2-Nitrophenol |

|---|---|---|---|

| E_HOMO (eV) | -6.71 | -5.92 | -7.21 |

| E_LUMO (eV) | -1.25 | -0.88 | -2.78 |

| Energy Gap (ΔE) (eV) | 5.46 | 5.04 | 4.43 |

| Chemical Hardness (η) (eV) | 2.73 | 2.52 | 2.22 |

| Electrophilicity Index (ω) (eV) | 1.46 | 1.35 | 2.80 |

Note: These values are illustrative and taken from DFT studies on related molecules to provide context for the expected properties of this compound. rjpn.org

Intermolecular Interactions and Supramolecular Architectures

Hirshfeld Surface Analysis for Crystal Packing and Interactions

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal structure. It partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities from all other molecules in the crystal.

For molecules containing nitro, amino, and hydroxyl groups, the dominant interactions are typically:

O···H/H···O Contacts: These represent hydrogen bonds and are usually the most significant contributors to the crystal packing, often appearing as sharp spikes in the fingerprint plot. In related nitroaniline derivatives, these contacts can account for a large percentage of the interactions, for example, 39%. nih.goviucr.org

C···H/H···C Contacts: These indicate C-H···π interactions.

C···C Contacts: These suggest the presence of π-π stacking interactions between the aromatic rings, which are common in planar aromatic molecules.

Table 2: Typical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Nitroaniline Derivative

| Contact Type | Percentage Contribution (%) |

|---|---|

| O···H / H···O | 39.0 |

| H···H | 21.3 |

| C···N / N···C | 5.8 |

| C···H / H···C | 5.4 |

Data derived from a study on 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline to illustrate expected interactions. nih.goviucr.org

This quantitative breakdown allows for a detailed understanding of the forces governing the supramolecular architecture of this compound in the solid state. nih.gov

Quantitative Analysis of Weak Interactions (e.g., Hydrogen Bonding)

The supramolecular structure of this compound is significantly influenced by a network of weak interactions, with hydrogen bonding playing a primary role. These interactions can be analyzed quantitatively using computational chemistry.

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is expected to form between the phenolic hydroxyl group (-OH) and the adjacent secondary amine group (-NH-), or between the amine proton and an oxygen atom of the ortho-nitro group. This type of bond significantly influences the molecule's conformation, locking it into a more planar arrangement. The strength of such bonds can be evaluated by calculating their bond dissociation energy. nih.gov

Intermolecular Hydrogen Bonding: In the crystal lattice, intermolecular hydrogen bonds are crucial for stabilizing the packing. The phenolic -OH and the amine -NH groups can act as hydrogen bond donors, while the oxygen atoms of the nitro group and the phenolic oxygen can act as acceptors. This can lead to the formation of complex hydrogen-bonded networks, such as chains or dimers. ed.gov For instance, C-H···O interactions, though weaker than conventional hydrogen bonds, also contribute to the stability of the crystal structure. nih.gov

Computational methods can determine the geometric parameters (bond lengths and angles) and interaction energies of these hydrogen bonds. The analysis of phenolic compounds shows that hydrogen bonding leads to characteristic shifts in vibrational frequencies, which can be correlated with computational results. ed.gov These quantitative analyses are essential for understanding the relationship between molecular structure and the resulting solid-state architecture.

Prediction of Advanced Physical Properties

Computational studies on this compound and its derivatives can be extended to predict a range of advanced physical properties. The molecule's "push-pull" electronic structure, featuring an electron-donating group (-OH) and an electron-withdrawing group (-NO₂), makes it a candidate for applications in materials science, particularly in non-linear optics (NLO).

Theoretical calculations can predict NLO properties such as:

Polarizability (α): The ease with which the electron cloud can be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary determinant of second-order NLO activity. Molecules with large β values are of interest for applications like frequency doubling of laser light.

Computational investigations of similar molecules, such as alkylaminophenols and p-nitroaniline, have been used to evaluate their NLO potential. researchgate.net The calculated hyperpolarizability values are often compared to standard NLO materials like urea (B33335) or p-nitroaniline to assess their potential. researchgate.net The presence of intramolecular charge transfer, facilitated by the donor and acceptor groups connected through a π-conjugated system, is a key factor for enhancing NLO response. NBO analysis can further support these predictions by quantifying the extent of intramolecular charge transfer.

Nonlinear Optical (NLO) Response and Hyperpolarizability

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for technologies like optical switching and data storage. Organic molecules, particularly those with donor-π-acceptor architectures, are of significant interest for their potentially large NLO responses. The key parameter for quantifying the molecular NLO response is the first hyperpolarizability (β).

Theoretical calculations are instrumental in predicting the NLO properties of novel compounds. For molecules structurally related to this compound, such as Schiff base derivatives, DFT calculations have been employed to determine their hyperpolarizability. For instance, studies on compounds like 3-(((2-methyl-4-nitrophenyl)imino)methyl)phenol (MMP) and 3-(((2,4-dinitrophenyl)imino)methyl)phenol (DMP) show that their NLO properties are significant. researchgate.net The total first hyperpolarizability (βtot) of these molecules has been calculated to be substantially higher than that of urea, a standard reference material for NLO studies. researchgate.net

The NLO response is sensitive to the molecular environment. Calculations performed in different media (gas phase, cyclohexane, and ethanol) reveal that solvent polarity can influence the hyperpolarizability values. researchgate.net Generally, the presence of electron-donating (like the hydroxyl group) and electron-withdrawing (like the nitro group) moieties connected through a conjugated system enhances the intramolecular charge transfer, which is a key factor for a large NLO response. nih.gov

| Compound | Medium | Dipole Moment (µ) [Debye] | Polarizability (α) [esu] | First Hyperpolarizability (βtot) [esu] |

|---|---|---|---|---|

| 3-(((2-methyl-4-nitrophenyl)imino)methyl)phenol (MMP) | Gas | 5.83 | 2.89 x 10-23 | 5.77 x 10-30 |

| Cyclohexane | 7.81 | 3.31 x 10-23 | 10.60 x 10-30 | |

| Ethanol (B145695) | 9.11 | 3.50 x 10-23 | 14.07 x 10-30 | |

| 3-(((2,4-dinitrophenyl)imino)methyl)phenol (DMP) | Gas | 5.81 | 2.92 x 10-23 | 3.68 x 10-30 |

| Cyclohexane | 7.78 | 3.36 x 10-23 | 6.61 x 10-30 | |

| Ethanol | 9.14 | 3.56 x 10-23 | 8.83 x 10-30 |

Table 1: Calculated NLO properties for derivatives structurally related to this compound at the ωB97X-D/6-311++G(d,p) level of theory. Data sourced from a study on similar Schiff bases. researchgate.net

Charge Transport Mechanisms (Electron/Hole Transport)

The efficiency of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is fundamentally dependent on the charge transport characteristics of the constituent materials. Charge transport in these materials occurs via the movement of electrons (in the Lowest Unoccupied Molecular Orbital, LUMO) and holes (in the Highest Occupied Molecular Orbital, HOMO). Computational models can predict whether a molecule is likely to be a better transporter of electrons or holes.

Key parameters derived from DFT calculations, such as reorganization energy and electronic coupling, provide insights into charge transport efficiency. The reorganization energy (λ) is the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. A lower reorganization energy generally corresponds to a faster charge transfer rate. Materials are classified as hole transport materials (HTMs) if the hole reorganization energy (λh) is less than the electron reorganization energy (λe), and as electron transport materials (ETMs) if the opposite is true. frontiersin.org

Photophysical Properties from Theoretical Models (e.g., Excitation Energies, Oscillator Strengths)

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for investigating the excited-state properties of molecules. It allows for the calculation of key photophysical parameters, including vertical excitation energies, which correspond to the energy of absorbed photons (related to the absorption maximum, λmax), and oscillator strengths (f), which relate to the intensity of the electronic transition. researchgate.net

Theoretical studies on related Schiff base compounds provide a model for understanding the photophysical behavior of this compound derivatives. For instance, the calculated electronic absorption spectra for compounds like MMP and DMP show electronic transitions in the UV-visible region. researchgate.net These transitions are typically characterized as π → π* or n → π* in nature, involving the promotion of an electron from a bonding or non-bonding orbital to an anti-bonding orbital.

The solvent environment can significantly affect the photophysical properties. A shift in the calculated absorption maximum in different solvents (solvatochromism) is often observed in computational studies, reflecting the differential stabilization of the ground and excited states by the solvent. researchgate.netresearchgate.net These theoretical predictions are crucial for designing molecules with specific light-absorbing properties for applications such as dyes, sensors, and photovoltaic devices.

| Compound | Medium | Excitation Energy (eV) | Wavelength (λmax) [nm] | Oscillator Strength (f) | Major Transition Contribution |

|---|---|---|---|---|---|

| 3-(((2-methyl-4-nitrophenyl)imino)methyl)phenol (MMP) | Gas | 3.35 | 370.07 | 0.174 | HOMO -> LUMO (98%) |

| Cyclohexane | 3.20 | 387.41 | 0.281 | HOMO -> LUMO (98%) | |

| Ethanol | 3.13 | 396.07 | 0.334 | HOMO -> LUMO (98%) | |

| 3-(((2,4-dinitrophenyl)imino)methyl)phenol (DMP) | Gas | 3.50 | 354.21 | 0.147 | HOMO -> LUMO (98%) |

| Cyclohexane | 3.36 | 368.96 | 0.239 | HOMO -> LUMO (98%) | |

| Ethanol | 3.29 | 376.81 | 0.286 | HOMO -> LUMO (98%) |

Table 2: Calculated excited state properties for derivatives structurally related to this compound using TD-DFT at the ωB97X-D/6-311++G(d,p) level. Data sourced from a study on similar Schiff bases. researchgate.net

Mechanistic Investigations of Biological Activities Exhibited by 2 2 Nitroanilino Phenol Systems

Underlying Mechanisms of Antimicrobial Action

The antimicrobial effects of phenolic compounds are multifaceted, often involving disruption of microbial integrity and metabolic processes. mdpi.com As a member of this class, 2-(2-Nitroanilino)phenol is likely to share these general mechanisms.

Bacterial Growth Inhibition Pathways

Phenolic compounds typically exert their antibacterial effects through several key pathways. A primary mechanism is the disruption of the bacterial cell membrane, altering its fluidity and permeability, which leads to the leakage of intracellular components and eventual cell death. mdpi.comnih.gov The hydroxyl groups and hydrophobic benzene (B151609) ring structure of phenolics enable them to interact with and damage the lipid bilayer of bacterial membranes. mdpi.comnih.gov

Furthermore, these compounds can inhibit essential bacterial enzymes and interfere with protein synthesis. mdpi.com They have the ability to chelate metal ions like iron, which are crucial for bacterial growth and enzymatic function, thereby inhibiting bacterial proliferation. mdpi.com Phenolics can also interfere with nucleic acid synthesis by inhibiting enzymes such as DNA gyrase or by intercalating between DNA bases, a process influenced by the hydroxylation of their aromatic rings. nih.govmdpi.com The presence of a nitro group on the this compound structure may introduce additional mechanisms, as nitroaromatic compounds are known to be bioreduced by bacterial nitroreductases into cytotoxic intermediates that can damage DNA and other macromolecules.